

Application Notes & Protocols: Synthesis of 4-Anilinoquinolines from 4-Chloroquinazolines

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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868

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Introduction: The 4-Anilinoquinoline Scaffold - A Cornerstone of Modern Kinase Inhibitors

The 4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful anti-cancer drugs.^{[1][2]} These compounds, including gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), are potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[1][3]} By blocking the ATP-binding site of these kinases, 4-anilinoquinolines disrupt the signaling pathways that drive tumor growth, proliferation, and angiogenesis.

This technical guide provides a comprehensive overview of the synthesis of 4-anilinoquinolines via the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazolines with substituted anilines. We will delve into the mechanistic underpinnings of this transformation, present a detailed and robust experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthetic transformation in their work.

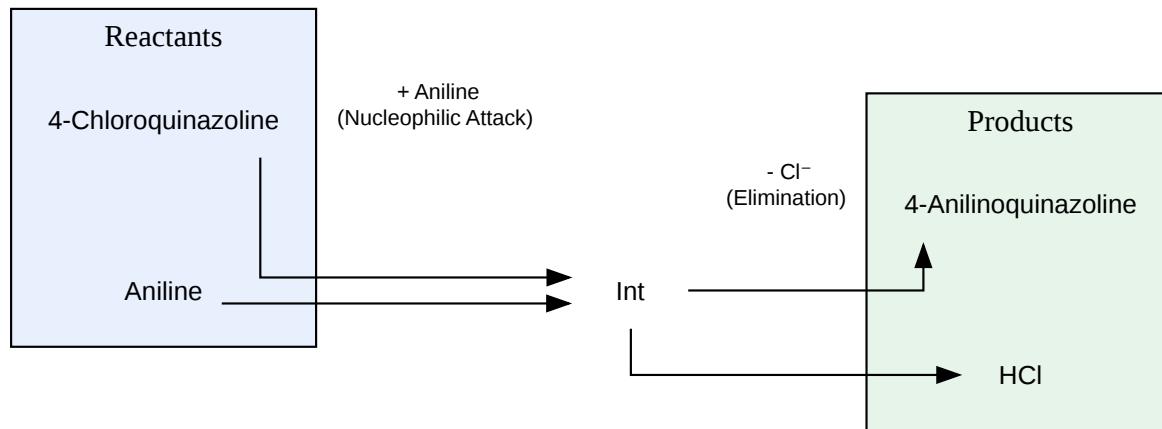
Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

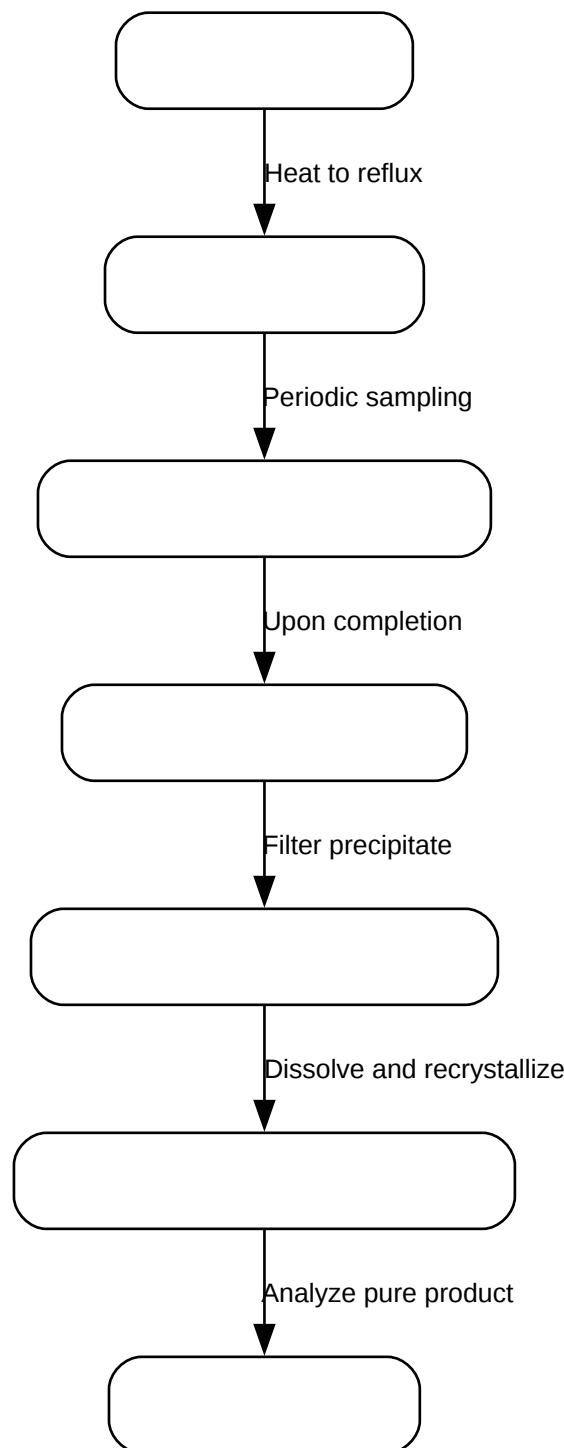
The cornerstone of 4-anilinoquinoline synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the aniline nitrogen acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group.

Reaction Mechanism

The reaction typically proceeds through a two-step addition-elimination mechanism:

- Nucleophilic Attack: The lone pair of electrons on the aniline's nitrogen atom attacks the C4 carbon of the 4-chloroquinazoline. This is generally the rate-determining step of the reaction. [4] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
- Leaving Group Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion, yielding the final 4-anilinoquinazoline product and hydrochloric acid (HCl) as a byproduct.





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